molecular formula C13H18N4O2 B11480814 2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline

2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline

Cat. No.: B11480814
M. Wt: 262.31 g/mol
InChI Key: AXBRCMLWHVVQQZ-UHFFFAOYSA-N
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Description

2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline is an organic compound that features a nitro group, a piperazine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline typically involves multiple steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the 2-position.

    Piperazine Introduction: The nitroaniline intermediate is then reacted with piperazine to form the piperazinyl derivative.

    Allylation: Finally, the piperazinyl derivative is subjected to allylation to introduce the prop-2-en-1-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogens, sulfonyl chlorides.

Major Products

    Reduction: 2-amino-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.

    Materials Science: In the development of novel materials with specific properties.

    Biology: As a probe or reagent in biochemical studies.

    Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-nitroaniline: Lacks the piperazine and prop-2-en-1-yl groups.

    5-(piperazin-1-yl)aniline: Lacks the nitro and prop-2-en-1-yl groups.

    N-(prop-2-en-1-yl)aniline: Lacks the nitro and piperazine groups.

Uniqueness

2-nitro-5-(piperazin-1-yl)-N-(prop-2-en-1-yl)aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, piperazine ring, and prop-2-en-1-yl group allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

2-nitro-5-piperazin-1-yl-N-prop-2-enylaniline

InChI

InChI=1S/C13H18N4O2/c1-2-5-15-12-10-11(3-4-13(12)17(18)19)16-8-6-14-7-9-16/h2-4,10,14-15H,1,5-9H2

InChI Key

AXBRCMLWHVVQQZ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-]

Origin of Product

United States

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